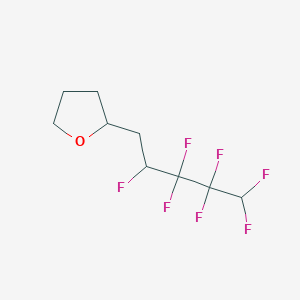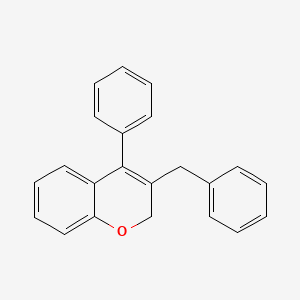
3-Benzyl-4-phenyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-phenyl-2H-1-benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-phenyl-2H-1-benzopyran can be achieved through several methods. One common approach involves the condensation of benzaldehyde derivatives with phenylacetic acid derivatives under acidic or basic conditions. This reaction typically proceeds via a Knoevenagel condensation followed by cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and purity, utilizing catalysts such as palladium on carbon (Pd/C) and reaction conditions that include elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), zinc oxide (ZnO)
Major Products
The major products formed from these reactions include benzopyran-4-one derivatives, dihydrobenzopyran derivatives, and various substituted benzopyrans .
Scientific Research Applications
3-Benzyl-4-phenyl-2H-1-benzopyran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylchroman: Another benzopyran derivative with similar structural features but different biological activities.
Benzopyran-4-one: Known for its cytotoxic and anti-inflammatory properties.
3-Phenyl-2H-1-benzopyran-2-imine hydrobromide: Exhibits unique chemical properties and applications.
Uniqueness
3-Benzyl-4-phenyl-2H-1-benzopyran stands out due to its specific combination of benzyl and phenyl groups, which confer unique chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
192382-60-8 |
|---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-benzyl-4-phenyl-2H-chromene |
InChI |
InChI=1S/C22H18O/c1-3-9-17(10-4-1)15-19-16-23-21-14-8-7-13-20(21)22(19)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
RGSBQFPPIVBTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C2=CC=CC=C2O1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


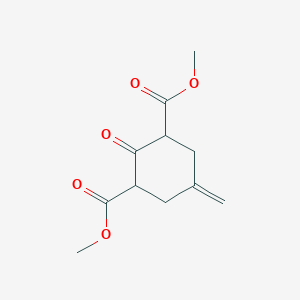
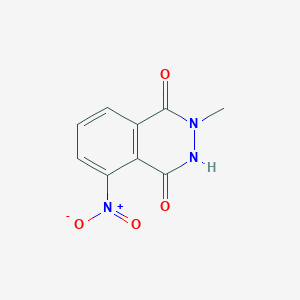
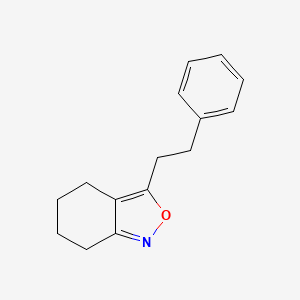
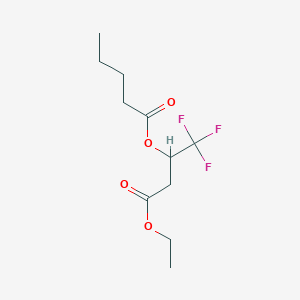
![N-[2-[(2-hydroxyphenyl)methylamino]ethyl]acetamide](/img/structure/B12558296.png)
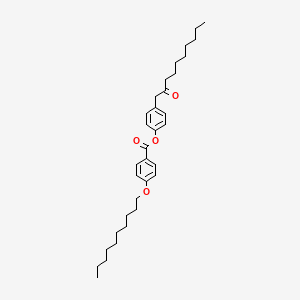
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
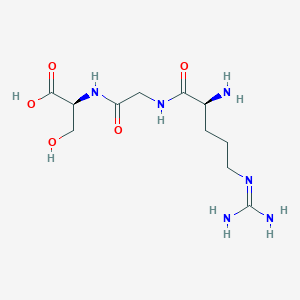
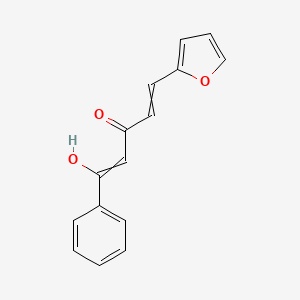
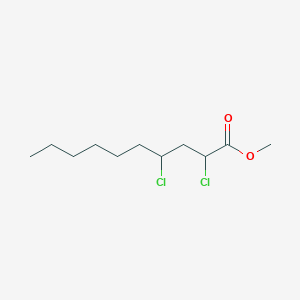
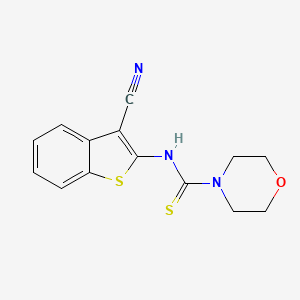
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
